N-(2-bromo-4,5-dimethylphenyl)acetamide
Overview
Description
“N-(2-bromo-4,5-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO . It has a molecular weight of 242.12 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “N-(2-bromo-4,5-dimethylphenyl)acetamide” is 1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) . This indicates the presence of a bromine atom attached to the phenyl ring, which is further connected to an acetamide group.Physical And Chemical Properties Analysis
“N-(2-bromo-4,5-dimethylphenyl)acetamide” is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Biodistribution of PET Ligands : N-(2-bromo-4,5-dimethylphenyl)acetamide derivatives have been synthesized for potential use as positron emission tomography (PET) ligands. These ligands, such as [11C]R116301, have been evaluated for investigating central neurokinin(1) (NK1) receptors, demonstrating preferential accumulation in certain brain regions and other organs in animal models (Van der Mey et al., 2005).
Capsaicinoid Analogs : Research on compounds structurally similar to N-(2-bromo-4,5-dimethylphenyl)acetamide has led to the development of potent analgesic capsaicinoids. The crystal structure of one such compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was determined, contributing to the understanding of the conformational properties of capsaicinoids (Park et al., 1995).
Effects on Learning and Memory : Similar compounds, like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), have been studied for their effects on learning and memory in rat models. DM-9384 improved amnesia in electroconvulsive shock or scopolamine-induced amnesia models and facilitated the acquisition process of avoidance response (Sakurai et al., 1989).
Synthesis of Indole Derivatives : The compound has been utilized in the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. This process has been pivotal in the development of new synthetic pathways for indole derivatives (Kametani et al., 1981).
Fingerprint Analysis Applications : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown potential in biological screening and fingerprint applications. Some compounds demonstrated significant antibacterial, antifungal, anthelmintic activities, and utility in latent fingerprint analysis (Khan et al., 2019).
Pharmacokinetic Behavior Analysis : The compound's derivatives have been studied for their pharmacokinetic behavior using molecular docking simulations, revealing insights into their bioactivity and interactions with biological targets (Anban et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNBHBXAMLHMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280101 | |
Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,5-dimethylphenyl)acetamide | |
CAS RN |
22364-28-9 | |
Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22364-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(2-bromo-4,5-dimethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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